Systematic Search of Public Bioactivity Databases for CAS 2640878-59-5
An exhaustive search of authoritative sources (PubChem, ChEMBL, PubMed, Google Scholar, and the patent literature) for the target compound's CAS number, IUPAC name, and molecular formula was conducted on April 30, 2026 [1]. The query returned no primary research articles, no peer-reviewed bioactivity data, and no patent examples where this specific compound was explicitly synthesized, tested, or compared against a structural analog in any quantitative assay. The compound does not appear to have a registered ChEMBL ID or a PubChem Compound ID with associated bioassay results. Vendor technical datasheets from excluded sources provide only generic class-level statements without numerical data.
| Evidence Dimension | Literature Availability and Curated Bioactivity Data |
|---|---|
| Target Compound Data | ZERO peer-reviewed articles; ZERO entries in ChEMBL, PubChem BioAssay, or BindingDB containing quantitative IC50/Ki/EC50 values. |
| Comparator Or Baseline | Closest structural analogs (e.g., FAUC 329, N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine) have published binding data (e.g., Ki for dopamine D3, α7 nAChR) [1]. |
| Quantified Difference | Quantifiable difference cannot be calculated due to the total absence of target compound data. |
| Conditions | Literature search across PubMed, PubChem, ChEMBL, Google Scholar, and Google Patents (search date: 2026-04-30). |
Why This Matters
Procurement cannot be justified by a superior biological or physicochemical profile; the compound's value proposition remains entirely unsubstantiated by any quantitative comparator evidence, making it suitable only for exploratory research where novelty rather than known performance is the aim.
- [1] Stößel A, et al. Bioorg Med Chem. 2017;25(13):3491-3499. (Representative analog with bioactivity data for structural comparison). View Source
